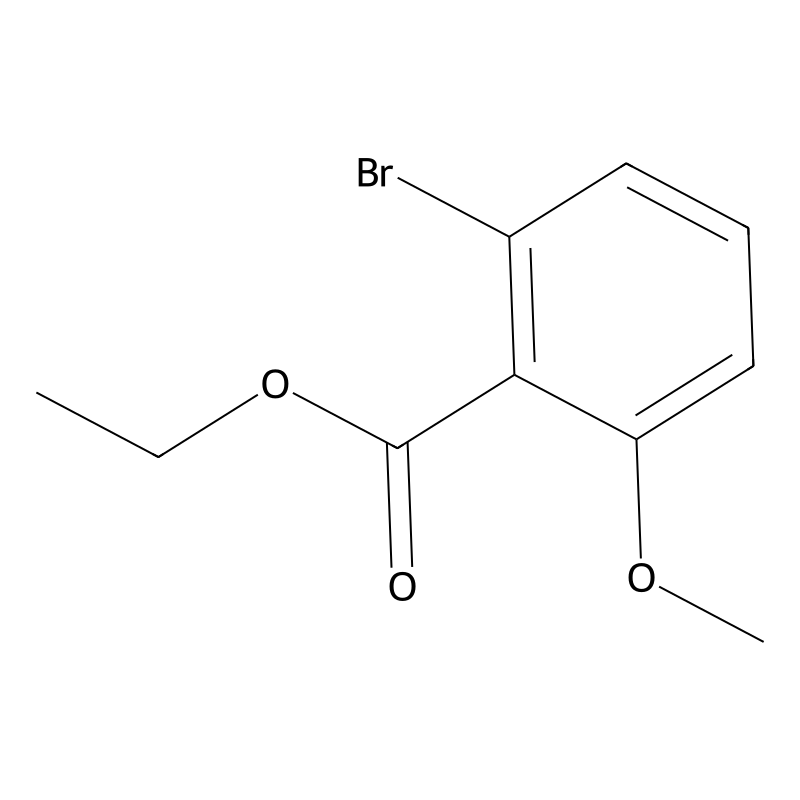Ethyl 2-bromo-6-methoxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Ethyl 2-bromo-6-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of approximately 259.1 g/mol. This compound is classified as a benzoate ester, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 6-position of the benzene ring. The unique arrangement of these substituents contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for this reaction include sodium methoxide and potassium thiolate.
- Reduction: The compound can be reduced to ethyl 6-methoxybenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.
- Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
These reactions highlight the versatility of ethyl 2-bromo-6-methoxybenzoate in synthetic organic chemistry, allowing for the formation of various derivatives and functionalized compounds.
Research indicates that ethyl 2-bromo-6-methoxybenzoate exhibits potential biological activities, particularly in antimicrobial and anticancer studies. The presence of the bromine and methoxy groups enhances its reactivity with biological targets, potentially leading to inhibition of specific enzymes or modulation of receptor activities. Such interactions may result in significant therapeutic effects, warranting further investigation into its pharmacological properties.
The synthesis of ethyl 2-bromo-6-methoxybenzoate typically involves:
- Bromination: Ethyl 6-methoxybenzoate is brominated using bromine (Br₂) in the presence of a catalyst such as iron or aluminum bromide. This step selectively introduces the bromine atom at the 2-position of the benzene ring.
- Esterification: The resulting bromo compound can be esterified with ethanol to yield ethyl 2-bromo-6-methoxybenzoate.
These methods can be adapted for industrial production, often employing continuous flow reactors to optimize yield and purity under controlled conditions.
Ethyl 2-bromo-6-methoxybenzoate finds applications across several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Its unique functional groups are explored for potential drug development due to their biological activity.
- Material Science: It is utilized in producing specialty chemicals and materials that require specific reactivity patterns.
Studies on ethyl 2-bromo-6-methoxybenzoate have focused on its interactions with various molecular targets. The compound's mechanism of action involves its electrophilic nature due to the bromine atom, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of biological pathways, making it a candidate for further therapeutic exploration.
Several compounds share structural similarities with ethyl 2-bromo-6-methoxybenzoate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-bromo-5-methoxybenzoate | Similar structure but with a methyl ester group | Variation in reactivity due to different ester group |
| Ethyl 2-bromo-4-methoxybenzoate | Methoxy group at the 4-position | Distinct chemical properties based on substitution |
| Ethyl 2-bromo-6-hydroxybenzoate | Hydroxy group instead of a methoxy group | Altered solubility and reactivity due to hydroxyl group |
Ethyl 2-bromo-6-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical behavior and potential applications compared to its analogs. The combination of both bromine and methoxy groups at these positions enhances its utility in research and industrial applications, setting it apart from similar compounds.








